molecular formula C19H15BrN2 B14222614 8-Bromo-6-(2-phenylethenyl)naphthalene-2-carboximidamide CAS No. 823236-31-3

8-Bromo-6-(2-phenylethenyl)naphthalene-2-carboximidamide

Cat. No.: B14222614
CAS No.: 823236-31-3
M. Wt: 351.2 g/mol
InChI Key: QHYGSRQJBXWIGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-(2-phenylethenyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-(2-phenylethenyl)naphthalene-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

8-Bromo-6-(2-phenylethenyl)naphthalene-2-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-(2-phenylethenyl)naphthalene-2-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-(2-phenylethenyl)naphthalene-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

823236-31-3

Molecular Formula

C19H15BrN2

Molecular Weight

351.2 g/mol

IUPAC Name

8-bromo-6-(2-phenylethenyl)naphthalene-2-carboximidamide

InChI

InChI=1S/C19H15BrN2/c20-18-11-14(7-6-13-4-2-1-3-5-13)10-15-8-9-16(19(21)22)12-17(15)18/h1-12H,(H3,21,22)

InChI Key

QHYGSRQJBXWIGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=C2)C(=N)N)Br

Origin of Product

United States

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